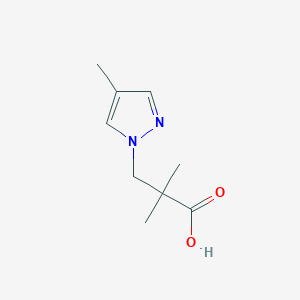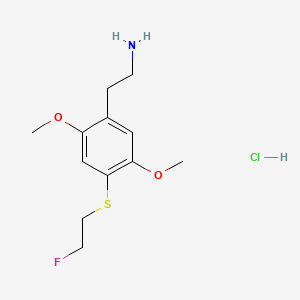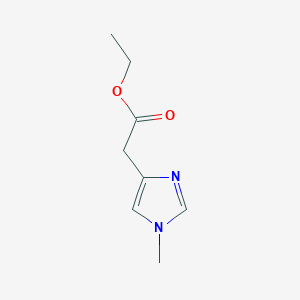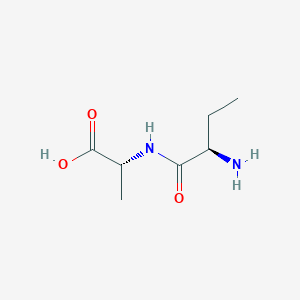
D-2-Aminobutyryl-D-alanine
Descripción general
Descripción
D-2-Aminobutyryl-D-alanine is a chemical compound with the linear formula C7H14N2O3 . It has a molecular weight of 174.201 .
Molecular Structure Analysis
The molecular structure of D-2-Aminobutyryl-D-alanine is represented by the linear formula C7H14N2O3 . The compound has a molecular weight of 174.201 .Physical And Chemical Properties Analysis
The physical and chemical properties of D-2-Aminobutyryl-D-alanine are not explicitly mentioned in the search results. The compound has a molecular weight of 174.201 and a linear formula of C7H14N2O3 .Aplicaciones Científicas De Investigación
Enzymatic Removal and Production Efficiency
One study focused on the enzymatic removal of L-alanine, a by-product in the production of L-2-aminobutyric acid, to achieve high-purity L-2-aminobutyric acid. The research utilized alanine racemase and D-amino acid oxidase for the selective removal of L-alanine, demonstrating the potential of enzymatic processes in improving the purity of amino acid products (Zhu et al., 2011).
Diagnostic and Therapeutic Applications
Another significant application is the development of D-[3-11C]Alanine and D-[3-11C]alanyl-D-alanine radiotracers for positron emission tomography (PET), aimed at detecting living bacteria in vivo. This research highlights D-Alanine's role in bacterial peptidoglycan and its potential in diagnosing and monitoring bacterial infections (Parker et al., 2020).
Biofilm Formation and Bacterial Growth
Studies on Streptococcus mutans have shown that D-alanine metabolism is crucial for bacterial growth and biofilm formation, indicating the potential of targeting D-alanine metabolic pathways for dental caries treatment (Wei et al., 2016); (Qiu et al., 2016).
Enzyme Engineering for Synthesis
Engineering novel (R)-selective transaminase for the efficient synthesis of D-Alanine has been explored, showcasing the advancements in enzyme engineering for amino acid production. This research presents an approach to enhance the production efficiency and application of D-Alanine in various fields (Jia et al., 2022).
Physiological and Disease Implications
The distribution, origin, and physiological relevance of D-Alanine have been studied, emphasizing its potential as a biomarker and its implications in disease. This research provides insights into the endogenous presence and significance of D-Alanine in mammals (Lee et al., 2020).
Safety And Hazards
The safety data sheet for D-Alanine, a related compound, suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
Propiedades
IUPAC Name |
(2R)-2-[[(2R)-2-aminobutanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIYNQMIFYYQJC-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)N[C@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-2-Aminobutyryl-D-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)

![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)
![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)
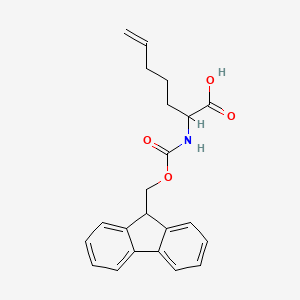


![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)
